molecular formula C15H15N3O2 B12098337 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester

7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester

Cat. No.: B12098337
M. Wt: 269.30 g/mol
InChI Key: FENYYMSMYBAPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core. The carboxylic acid group can be introduced via carboxylation reactions, and the benzyl ester is formed through esterification with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key steps include the formation of the pyrido[4,3-d]pyrimidine core, functional group modifications, and final esterification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrimidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bonds within the fused ring system, potentially converting the compound to a fully saturated derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of the pyrido[4,3-d]pyrimidine ring.

    Reduction: Fully saturated pyrido[4,3-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.

Industry: The compound is used in the development of agrochemicals and dyes. Its structural features allow for modifications that can enhance the properties of these products.

Mechanism of Action

The biological activity of 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester is often attributed to its ability to interact with specific enzymes or receptors in the body. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Molecular Targets and Pathways:

    Enzymes: Kinases, proteases, and other enzymes involved in cell signaling and metabolism.

    Receptors: G-protein coupled receptors (GPCRs) and other membrane-bound receptors.

    Pathways: Apoptosis, cell cycle regulation, and inflammatory pathways.

Comparison with Similar Compounds

  • 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
  • 2-Methyl-4-oxo-3,5,7,8-tetrahydro-4H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester

Comparison: Compared to its analogs, 7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester may exhibit unique biological activities due to the presence of the benzyl ester group, which can influence its lipophilicity, membrane permeability, and interaction with biological targets. The benzyl ester group can also be selectively hydrolyzed to release the active carboxylic acid form in vivo, providing a prodrug strategy for drug delivery.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

benzyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20-10-12-4-2-1-3-5-12)18-7-6-14-13(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYYMSMYBAPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.